1-(3-Bromo-5-fluoro-4-nitrophenyl)ethanone
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Overview
Description
1-(3-Bromo-5-fluoro-4-nitrophenyl)ethanone is an organic compound characterized by the presence of bromine, fluorine, and nitro functional groups attached to a phenyl ring, with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-fluoro-4-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 1-(3-fluoro-4-nitrophenyl)ethanone using bromine in the presence of a suitable solvent such as chloroform or acetic acid . The reaction typically occurs at room temperature and yields the desired product with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-5-fluoro-4-nitrophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).
Reduction: Hydrogen gas, palladium catalyst, solvents (e.g., ethanol).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed:
Substitution: Products with substituted nucleophiles replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
1-(3-Bromo-5-fluoro-4-nitrophenyl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-fluoro-4-nitrophenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromine, fluorine, and nitro groups allows the compound to form specific interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
- 1-(3-Bromo-4-nitrophenyl)ethanone : Similar structure but lacks the fluorine atom.
- 1-(3-Fluoro-4-nitrophenyl)ethanone : Similar structure but lacks the bromine atom.
- 4-Bromo-3-nitroacetophenone : Similar structure but with different positioning of functional groups.
Properties
Molecular Formula |
C8H5BrFNO3 |
---|---|
Molecular Weight |
262.03 g/mol |
IUPAC Name |
1-(3-bromo-5-fluoro-4-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5BrFNO3/c1-4(12)5-2-6(9)8(11(13)14)7(10)3-5/h2-3H,1H3 |
InChI Key |
YYJROQLVIRPUMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Br)[N+](=O)[O-])F |
Origin of Product |
United States |
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